molecular formula C6H12O3 B1209235 2-Hydroxyhexanoic acid CAS No. 6064-63-7

2-Hydroxyhexanoic acid

Cat. No.: B1209235
CAS No.: 6064-63-7
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N
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Description

2-Hydroxyhexanoic acid, also known as DL-alpha-Hydroxycaproic acid, is a hydroxy fatty acid with the molecular formula C6H12O3. It is a white to off-white solid that is soluble in water and various organic solvents. This compound is an endogenous metabolite, meaning it is naturally produced within organisms .

Biochemical Analysis

Biochemical Properties

2-Hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of aliphatic copolyesters . It interacts with various enzymes, including dehydrogenases and reductases, which use NADP(H) or NAD(H) as cofactors . These enzymes are involved in different cellular processes such as antibiotic resistance, photorespiration, and anaerobic glycolysis . The interactions between this compound and these enzymes are crucial for its function in metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been identified as an animal metabolite, indicating its role in metabolic reactions within animal cells . This compound influences cell function by participating in metabolic pathways that affect cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells can impact the overall metabolic flux and the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a substrate for enzymes such as dehydrogenases and reductases, which catalyze its conversion into other metabolites . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular metabolism. The binding interactions of this compound with these enzymes are essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the solubility of this compound in supercritical CO2 has been investigated . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have provided insights into the temporal changes in the activity and function of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the dosage of this compound can influence its metabolic activity and toxicity . At higher doses, this compound may exhibit toxic or adverse effects, while lower doses may have beneficial effects on metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of aliphatic copolyesters . It interacts with enzymes such as dehydrogenases and reductases, which play a role in its conversion into other metabolites . These interactions can affect the metabolic flux and the levels of metabolites within the cell. The role of this compound in these pathways is essential for its biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of 2-hydroxyhexanoyl chloride in the presence of water .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of renewable resources. Microorganisms such as bacteria and yeast are employed to convert substrates like glucose into this compound. This biotechnological approach is favored for its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Hydroxybutanoic acid
  • 2-Hydroxydecanoic acid
  • 2-Hydroxyhexadecanoic acid

Comparison: 2-Hydroxyhexanoic acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical and biological properties. Compared to shorter-chain hydroxy acids like 2-Hydroxybutanoic acid, it has higher hydrophobicity and different metabolic pathways. Longer-chain hydroxy acids like 2-Hydroxyhexadecanoic acid have different physical properties and applications .

Properties

IUPAC Name

2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863686
Record name 2-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
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CAS No.

6064-63-7
Record name (±)-2-Hydroxyhexanoic acid
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Record name 2-Hydroxyhexanoic acid
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Record name 2-Hydroxyhexanoic acid
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Record name DL-2-hydroxyhexanoic acid
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Record name 2-HYDROXYHEXANOIC ACID
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Record name 2-Hydroxycaproic acid
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Melting Point

55 - 58 °C
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
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Synthesis routes and methods II

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2-hydroxyhexanoic acid?

A1: this compound acts as a semiochemical for the parasitic mite Varroa destructor, which infests honeybee brood cells. Research has shown that the presence of this compound in worker brood cells significantly increases the number of mites entering the cells. [] This suggests that the mite may use this compound as a cue to identify suitable brood cells for reproduction.

Q2: Can this compound be used as a biomarker for any specific conditions?

A2: A study investigating the protective effects of saffron in a mouse colitis model identified this compound as one of the metabolites significantly altered by saffron treatment in DSS-treated mice. [] While further research is needed, this finding suggests a potential role for this compound as a biomarker for monitoring saffron's anti-inflammatory effects and potentially for assessing gut health.

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a valuable starting material for the synthesis of various organic compounds. For instance, it can be enantioselectively converted to L-norleucine, an essential amino acid, through a three-step biocatalytic cascade. [] This cascade involves regioselective hydroxylation, oxidation, and stereoselective reductive amination, showcasing the versatility of this compound as a building block in chiral synthesis.

Q4: Has the molecular structure of this compound been elucidated?

A4: While the provided abstracts do not delve into detailed spectroscopic data for this compound, its molecular formula is C6H12O3, and its molecular weight is 132.16 g/mol. [] Structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of both a hydroxyl group and a carboxylic acid group in this compound influences its reactivity. The hydroxyl group can participate in reactions such as esterification and etherification. [] Additionally, the carboxylic acid group can undergo reactions like amidation and decarboxylation, highlighting its versatility as a synthetic intermediate.

Q6: Are there any studies exploring the solubility of this compound?

A6: Yes, the solubility of this compound has been investigated in supercritical CO2. [] Understanding its solubility in different solvents, especially green solvents like supercritical CO2, is crucial for developing efficient extraction and purification processes, as well as exploring its potential applications in various fields.

Q7: What insights have been gained from studying the thermal decomposition of compounds related to this compound?

A7: The thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, a compound structurally related to this compound, has been shown to yield the polyester of this compound as a major product. [] This finding suggests potential pathways for the polymerization of this compound and highlights the influence of its structure on its thermal behavior and potential applications in polymer chemistry.

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